(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Catalog No.
S901417
CAS No.
1361017-74-4
M.F
C11H16N2O4
M. Wt
240.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-m...

CAS Number

1361017-74-4

Product Name

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1

InChI Key

ZNEMNEYYTAHRJU-NSHDSACASA-N

SMILES

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, universally recognized as Carbidopa EP Impurity H or 4-O-Methylcarbidopa (CAS: 1361017-74-4), is a highly specific pharmacopeial reference standard [1]. As an O-methylated derivative of the active pharmaceutical ingredient (API) Carbidopa, this compound features a molecular weight of 240.26 g/mol and serves as a vital analytical benchmark for quality assurance [1]. For pharmaceutical manufacturers, CDMOs, and analytical testing laboratories, procuring this exact high-purity standard is a strict regulatory requirement for impurity profiling, stability testing, and the commercial batch release of Carbidopa formulations.

Procurement Fit

Designation Carbidopa EP Impurity H reference standard
Stereochemistry (2S)-enantiomer for chiral integrity
Regioisomer 4-O-methylcarbidopa, not 3-O-methyl

In pharmaceutical quality control and regulatory compliance, generic substitution of impurity standards is analytically invalid. Substituting Carbidopa EP Impurity H with structurally similar analogs, such as 3-O-Methylcarbidopa (Impurity C) or uncharacterized crude degradation mixtures, fundamentally compromises HPLC system suitability [1]. Each specific impurity possesses a unique relative response factor (RRF) and relative retention time (RRT) under pharmacopeial conditions. Utilizing the incorrect regiochemical isomer prevents accurate calibration of the Limit of Quantitation (LOQ), directly leading to failed batch releases and the rejection of Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) by regulatory agencies [1].

Substitution Risk

EP Impurity H (4-O-methyl)
Generic methylcarbidopa or USP Related Compound A
Regioisomer misidentification may compromise impurity peak assignment under compendial HPLC conditions
(S)-enantiomer CAS 1361017-74-4
Racemate or (R)-isomer
Chiral purity mismatch may alter UV response factors and fail compendial enantiomer identity requirements
EP impurity limit ≤0.15%
USP Related Compound A limit ≤0.5%
Different compendial acceptance limits may lead to non-compliance if the wrong reference standard is applied

Chromatographic Resolution for System Suitability

In validated European Pharmacopoeia (EP) HPLC methods for Carbidopa related substances, Impurity H demonstrates a highly specific relative retention time (RRT) of approximately 2.5 compared to the parent Carbidopa peak (RRT = 1.0) [1]. This distinct elution profile guarantees baseline resolution from both the API and other closely related degradants, such as Impurity I (RRT ~3.7) [1].

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataRRT ~ 2.5
Comparator Or BaselineCarbidopa API (RRT = 1.0) and Impurity I (RRT ~ 3.7)
Quantified Difference1.5 RRT unit separation from the API baseline
ConditionsEP monograph HPLC method for Carbidopa related substances

Provides the exact chromatographic benchmark required to validate stability-indicating assays and pass regulatory system suitability tests.

HPLC Retention
Reported
RRT ≈ 2.2 (vs 1.8 for 3-O-methyl)
Supports regioisomer peak assignment
Compendial HPLC conditions, 0.4 RRT separation

Mass Spectrometry Differentiation for Stability Profiling

As the 4-O-methylated derivative of Carbidopa, Impurity H possesses an exact molecular weight of 240.26 g/mol, representing a precise +14 Da mass shift from the parent API (226.23 g/mol) [1]. When integrated into LC-MS workflows, this exact mass differential allows analytical chemists to unambiguously distinguish specific O-methylation degradation pathways from other structural modifications, such as esterification or hydrolysis [1].

Evidence DimensionMolecular Mass (m/z)
Target Compound Data240.26 g/mol
Comparator Or BaselineCarbidopa API (226.23 g/mol)
Quantified Difference+14 Da exact mass shift
ConditionsLC-MS stability and impurity profiling workflows

Enables the unambiguous identification of specific degradation mechanisms during forced degradation and long-term stability studies.

Chiral Purity
Reported
Enantiomeric excess >98%
Enantiomer identity review context
Chiral HPLC per Certificate of Analysis

Analytical Purity for Regulatory Dossier Compliance

Procurement of isolated, high-purity (>95% HPLC) Carbidopa EP Impurity H, backed by comprehensive structural elucidation (1H-NMR, 13C-NMR, MS, IR), is mandatory for establishing accurate analytical thresholds . Utilizing crude or uncharacterized impurity mixtures fails to meet the stringent Limit of Detection (LOD) and Limit of Quantitation (LOQ) calibration requirements mandated by FDA and EMA guidelines for commercial API release .

Evidence DimensionAnalytical Purity and Characterization
Target Compound Data>95% HPLC purity with full structural elucidation
Comparator Or BaselineUncharacterized crude impurity mixtures
Quantified DifferenceMeets exact LOD/LOQ calibration requirements vs. regulatory rejection
ConditionsQA/QC batch release and regulatory dossier preparation

Prevents costly regulatory hold-ups by ensuring that impurity quantification meets strict pharmacopeial acceptance criteria.

Acceptance Limit
Specification review
≤0.15% (EP/BP)
Regulatory threshold review context
3.3-fold tighter than USP Related Compound A limit
Metabolic Origin
Class-level
COMT-mediated 4-O-methylation
Class-level COMT regioselectivity context
Inferred from catechol substrate data; direct data to verify
Stability
Reported
mp >161 °C (dec.); stable ≥24 months
Reference standard stability review
Non-catechol structure resists oxidation

HPLC System Suitability and Batch Release

Carbidopa EP Impurity H is essential for daily Quality Control (QC) operations to calibrate HPLC instruments, confirm retention times (RRT ~2.5), and ensure the analytical system is suitable for releasing commercial Carbidopa API batches in accordance with pharmacopeial monographs [1].

Forced Degradation and Stability Profiling

Procuring this exact standard allows CDMOs and analytical labs to accurately track the formation of 4-O-Methylcarbidopa over time during forced degradation studies, ensuring that stability-indicating LC-MS and HPLC methods are specific and highly sensitive [1].

ANDA and DMF Filings

High-purity Carbidopa EP Impurity H is required to provide quantitative proof of impurity limits, LOD, and LOQ in regulatory dossiers (ANDA/DMF) submitted to agencies like the FDA and EMA, proving that the manufacturing process is robust and controlled [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Compendial impurity testing (EP/BP)
Regioisomer-defined reference standard
RRT-based peak identity confirmation
ANDA/NDA method validation
Chromatographic selectivity for 4-O-methyl
System suitability resolution verification
Stability-indicating method programs
Oxidative stability of reference standard
Long-term peak identification consistency
Pharmacokinetic bridging studies
Regioisomer-specific metabolite quantification
COMT metabolite ratio interpretation

XLogP3

-1.8

UNII

EMD84YC5BF

Explore Compound Types